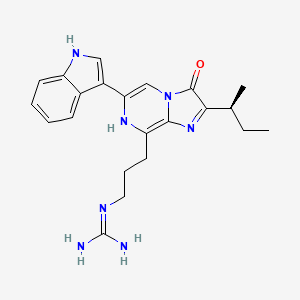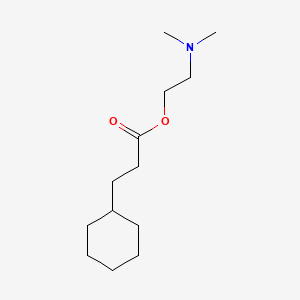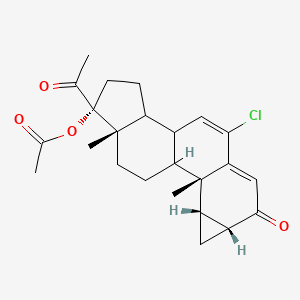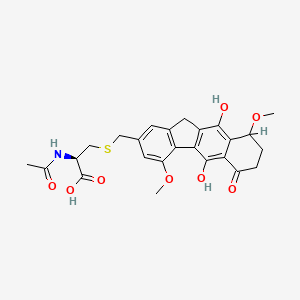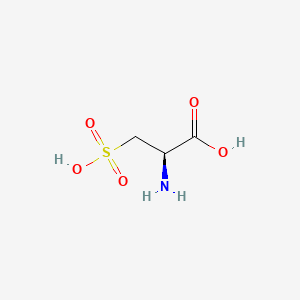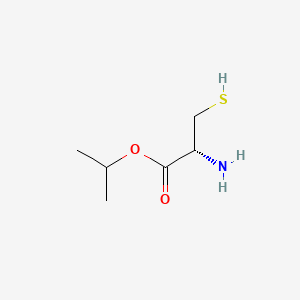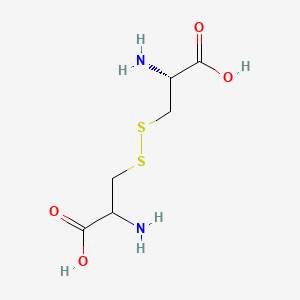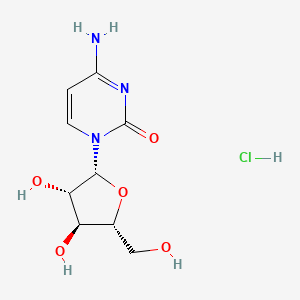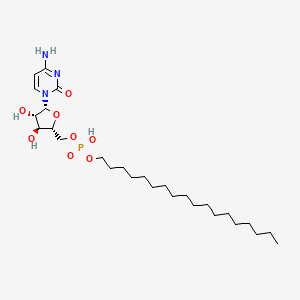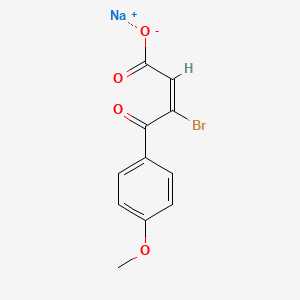
Dacistein
Übersicht
Beschreibung
Dacisteine: , also known as N,S-Diacetyl-L-cysteine, is a derivative of cysteine. It is characterized by the addition of two acetyl groups to the sulfur and nitrogen atoms of the cysteine molecule. This compound has shown potential in the treatment of cardiovascular and cerebrovascular diseases caused by platelet aggregation .
Wissenschaftliche Forschungsanwendungen
Dacistein hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und Synthesen verwendet.
Biologie: Studiert für seine Rolle in zellulären Prozessen und als potenzielles Therapeutikum.
Medizin: Untersucht auf sein Potenzial zur Behandlung von Herz-Kreislauf- und zerebrovaskulären Erkrankungen, die durch Thrombozytenaggregation verursacht werden.
Industrie: Verwendet in der Formulierung von Pharmazeutika und anderen chemischen Produkten .
Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch seine Wechselwirkung mit den Thrombozytenaggregationswegen aus. Es wird angenommen, dass es die Aggregation von Thrombozyten hemmt und so das Risiko von Herz-Kreislauf- und zerebrovaskulären Ereignissen verringert. Die genauen molekularen Zielstrukturen und Wege, die beteiligt sind, werden noch untersucht, aber es wird vermutet, dass es die Modulation von Signalwegen beinhaltet, die mit der Thrombozytenaktivierung zusammenhängen .
Wirkmechanismus
Target of Action
Dacisteine, also known as N,S-Diacetyl-L-cysteine, is a derivative of the amino acid cysteine . It primarily targets the New Delhi metallo-beta-lactamase-1 (NDM-1), a protein that has been associated with antibiotic resistance .
Mode of Action
Dacisteine interacts with its target, NDM-1, by inhibiting its activity. The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 1000 μM for Dacisteine . This suggests that Dacisteine has a relatively low inhibitory activity against NDM-1.
Pharmacokinetics
It is known that the compound has potential for use in the treatment of cardiovascular and cerebrovascular diseases caused by platelet aggregation .
Biochemische Analyse
Biochemical Properties
Dacisteine participates in biochemical reactions as a less potent inhibitor of the enzyme New Delhi metallo-beta-lactamase-1 (NDM-1) with an IC50 value of 1000 μM
Cellular Effects
It has been suggested that Dacisteine could be used for the treatment of cardiovascular and cerebrovascular diseases caused by platelet aggregation .
Molecular Mechanism
The molecular mechanism of Dacisteine’s action involves its role as a cysteine derivative and its interaction with the enzyme NDM-1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dacisteine can be synthesized through the acetylation of L-cysteine. The reaction involves the use of acetic anhydride as the acetylating agent. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures. The reaction proceeds as follows:
L-cysteine+2Acetic Anhydride→N,S-Diacetyl-L-cysteine+2Acetic Acid
Industrial Production Methods: Industrial production of dacisteine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: Dacistein kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können this compound wieder in seine Ausgangverbindung L-Cystein umwandeln.
Substitution: Die Acetylgruppen in this compound können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.
Reduktion: Reduktionsmittel wie Natriumborhydrid.
Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden.
Hauptprodukte:
Oxidation: Sulfoxide und Sulfone.
Reduktion: L-Cystein.
Substitution: Verbindungen mit substituierten funktionellen Gruppen
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
N-Acetylcystein: Ein weiteres acetyliertes Derivat von Cystein, das häufig als Mucolytikum verwendet wird.
Carbocystein: Ein Cystein-Derivat, das zur Reduzierung der Viskosität von Schleim bei Atemwegserkrankungen eingesetzt wird.
Einzigartigkeit von Dacistein: this compound ist einzigartig in seiner doppelten Acetylierung, die im Vergleich zu anderen Cystein-Derivaten eindeutige chemische und biologische Eigenschaften verleiht. Seine potenzielle Anwendung bei Herz-Kreislauf- und zerebrovaskulären Erkrankungen unterscheidet es von anderen ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
(2R)-2-acetamido-3-acetylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4S/c1-4(9)8-6(7(11)12)3-13-5(2)10/h6H,3H2,1-2H3,(H,8,9)(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPYGHDTVQJUDE-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172034 | |
| Record name | Dacisteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18725-37-6 | |
| Record name | N,S-Diacetylcysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18725-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dacisteine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018725376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dacisteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dacisteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DACISTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF970ATW3T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


